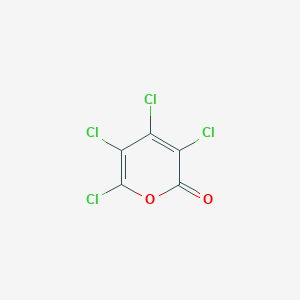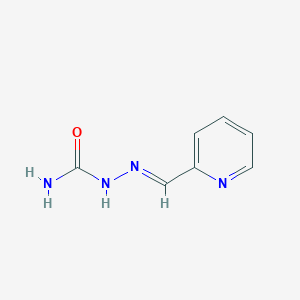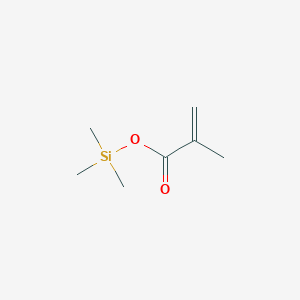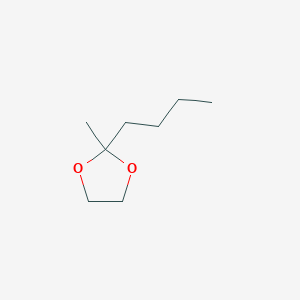
2-Butyl-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. This compound is also known as BMD and is a cyclic acetal. It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxolane is not well understood. However, it is believed that its cyclic structure allows it to act as a protecting group for aldehydes and ketones. It can also act as a nucleophile in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Butyl-2-methyl-1,3-dioxolane. However, it has been shown to have low toxicity and is not expected to cause harm to humans or animals when used in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-2-methyl-1,3-dioxolane in laboratory experiments is its high boiling point and low vapor pressure. This makes it an ideal solvent for reactions that require high temperatures. Additionally, its non-polar nature makes it an excellent solvent for non-polar compounds. However, one limitation of using 2-Butyl-2-methyl-1,3-dioxolane is that it is not a universal solvent and may not be suitable for all types of reactions.
Orientations Futures
There are many future directions for the use of 2-Butyl-2-methyl-1,3-dioxolane in scientific research. One area of interest is its potential use as a green solvent. Its low toxicity and low environmental impact make it an attractive alternative to traditional solvents. Additionally, further research is needed to understand its mechanism of action and to identify new applications for this compound in organic synthesis.
Conclusion:
In conclusion, 2-Butyl-2-methyl-1,3-dioxolane is a useful compound in scientific research due to its solvent and reagent properties. Its high boiling point and low toxicity make it an ideal solvent for many laboratory experiments. While there is still much to learn about its mechanism of action, there are many potential future applications for this compound in organic synthesis and as a green solvent.
Méthodes De Synthèse
The synthesis of 2-Butyl-2-methyl-1,3-dioxolane is typically done through a reaction between butanal and methyl vinyl ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The product is then purified through distillation and recrystallization. This method has been used successfully in many laboratories, and the yield is typically high.
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-dioxolane has many scientific research applications. It is commonly used as a solvent for organic compounds, as it is a non-polar solvent that is soluble in many organic solvents. It has also been used as a reagent in organic synthesis. Additionally, 2-Butyl-2-methyl-1,3-dioxolane has been used as a flavoring agent in the food industry due to its fruity aroma.
Propriétés
Numéro CAS |
14447-27-9 |
|---|---|
Nom du produit |
2-Butyl-2-methyl-1,3-dioxolane |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-butyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
Clé InChI |
WPNRGSXMXKEVEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C |
SMILES canonique |
CCCCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



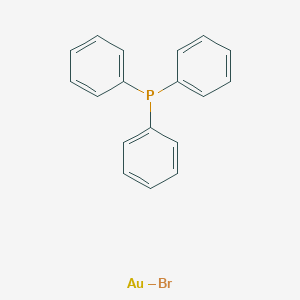

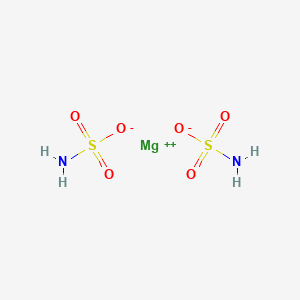
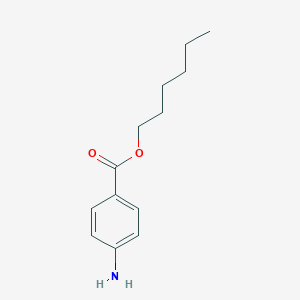
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
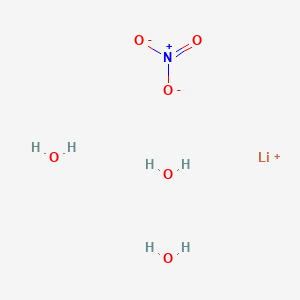

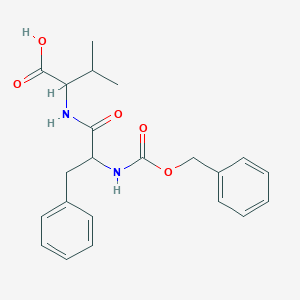

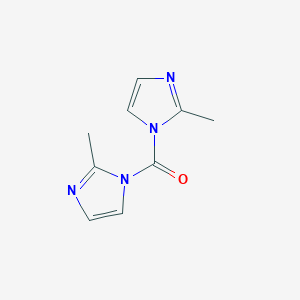
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
